molecular formula C18H16N4O2S B4859046 1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-BENZYLPYRAZOL-3-YL)THIOUREA

1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-BENZYLPYRAZOL-3-YL)THIOUREA

Cat. No.: B4859046
M. Wt: 352.4 g/mol
InChI Key: OGPWNVLCHYGKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-BENZYLPYRAZOL-3-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-BENZYLPYRAZOL-3-YL)THIOUREA typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)thiourea with 1-benzylpyrazole under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-BENZYLPYRAZOL-3-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-BENZYLPYRAZOL-3-YL)THIOUREA would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-PHENYLPYRAZOL-3-YL)THIOUREA
  • 1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-METHYLPYRAZOL-3-YL)THIOUREA

Uniqueness

1-(2H-1,3-BENZODIOXOL-5-YL)-3-(1-BENZYLPYRAZOL-3-YL)THIOUREA is unique due to its specific structural features, which may confer distinct biological or chemical properties compared to similar compounds. The presence of the benzodioxol and benzylpyrazole groups may enhance its activity or selectivity in certain applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-benzylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c25-18(19-14-6-7-15-16(10-14)24-12-23-15)20-17-8-9-22(21-17)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPWNVLCHYGKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=NN(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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